tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate
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Description
Tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate is a useful research compound. Its molecular formula is C24H39NO6 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate, identified by its CAS number 172900-83-3, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H39NO6, with a molecular weight of 437.57 g/mol. It is characterized by a carbamate functional group and methoxy-substituted benzyl moieties.
Research indicates that compounds similar to tert-butyl carbamates exhibit a range of biological activities including anti-inflammatory and neuroprotective effects. The compound may interact with various biological pathways, particularly those involved in neurodegenerative diseases.
- Neuroprotective Effects : Studies have shown that certain carbamate derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, compounds designed to inhibit β-secretase and acetylcholinesterase have demonstrated significant protective effects against Aβ toxicity in vitro .
- Anti-inflammatory Properties : The modulation of inflammatory pathways is another area where tert-butyl carbamates show promise. They may reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 in astrocyte cultures exposed to neurotoxic agents .
In Vitro Studies
A study investigating the effects of a related compound on astrocytes demonstrated that treatment with the compound resulted in increased cell viability in the presence of Aβ1-42. The treated astrocytes showed a significant reduction in cell death compared to untreated controls, suggesting a protective mechanism against neurotoxicity .
In Vivo Research
In vivo models have also been employed to assess the efficacy of similar carbamate compounds. For example, a study involving scopolamine-induced memory impairment in rats showed that treatment with a related tert-butyl carbamate resulted in improved cognitive function and reduced levels of Aβ aggregates compared to control groups .
Data Tables
Property | Value |
---|---|
CAS Number | 172900-83-3 |
Molecular Formula | C24H39NO6 |
Molecular Weight | 437.57 g/mol |
Biological Activity | Neuroprotection, Anti-inflammatory |
Properties
IUPAC Name |
tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-1-oxohexan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,16-17,19-20H,8,11-13,15H2,1-7H3,(H,25,27)/t19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRZNSEFRKMIT-PMACEKPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469074 |
Source
|
Record name | tert-Butyl [(2S,4S)-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-5-methyl-1-oxohexan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172900-83-3 |
Source
|
Record name | tert-Butyl [(2S,4S)-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-5-methyl-1-oxohexan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.